molecular formula C17H18ClN3O3S B14486725 3-Chloro-4-(4-ethyl-5-oxo-3-phenyl-1-imidazolidinyl)benzenesulfonamide CAS No. 65615-03-4

3-Chloro-4-(4-ethyl-5-oxo-3-phenyl-1-imidazolidinyl)benzenesulfonamide

Cat. No.: B14486725
CAS No.: 65615-03-4
M. Wt: 379.9 g/mol
InChI Key: QGHFWCYOOUXXAP-UHFFFAOYSA-N
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Description

3-Chloro-4-(4-ethyl-5-oxo-3-phenyl-1-imidazolidinyl)benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted benzene ring, an imidazolidinone moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(4-ethyl-5-oxo-3-phenyl-1-imidazolidinyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of a benzene derivative to introduce the chloro group. This is followed by the formation of the imidazolidinone ring through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(4-ethyl-5-oxo-3-phenyl-1-imidazolidinyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzene derivatives .

Scientific Research Applications

3-Chloro-4-(4-ethyl-5-oxo-3-phenyl-1-imidazolidinyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-4-(4-ethyl-5-oxo-3-phenyl-1-imidazolidinyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt essential biological pathways, leading to the compound’s antibacterial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-Chloro-4-(4-ethyl-5-oxo-3-phenyl-1-imidazolidinyl)benzenesulfonamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the imidazolidinone ring and the sulfonamide group makes it a versatile compound for various applications .

Properties

CAS No.

65615-03-4

Molecular Formula

C17H18ClN3O3S

Molecular Weight

379.9 g/mol

IUPAC Name

3-chloro-4-(4-ethyl-5-oxo-3-phenylimidazolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C17H18ClN3O3S/c1-2-15-17(22)21(11-20(15)12-6-4-3-5-7-12)16-9-8-13(10-14(16)18)25(19,23)24/h3-10,15H,2,11H2,1H3,(H2,19,23,24)

InChI Key

QGHFWCYOOUXXAP-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N(CN1C2=CC=CC=C2)C3=C(C=C(C=C3)S(=O)(=O)N)Cl

Origin of Product

United States

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